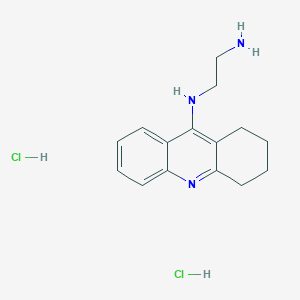

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

CAS No.: 2109576-09-0

Cat. No.: VC2898501

Molecular Formula: C15H21Cl2N3

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2109576-09-0 |

|---|---|

| Molecular Formula | C15H21Cl2N3 |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H |

| Standard InChI Key | OOUCVERRFVNYGC-UHFFFAOYSA-N |

| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl |

| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl |

Introduction

Chemical Structure and Classification

Structural Features

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride contains a tetrahydroacridine scaffold connected to an ethylenediamine group. The tetrahydroacridine moiety consists of a partially saturated tricyclic structure with a nitrogen-containing heterocycle. This core structure is linked to ethylenediamine (ethane-1,2-diamine), a basic amine compound with the formula C₂H₄(NH₂)₂, through one of the primary amine groups . The resulting compound is then converted to a dihydrochloride salt, which enhances its water solubility and stability.

Related Compounds

This compound belongs to a broader class of tetrahydroacridine derivatives that include 7-MEOTA (7-methoxytacrine) analogs and other tacrine derivatives. Similar compounds, such as N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines, have been synthesized and studied for their cholinesterase inhibitory properties . These structurally related compounds differ in the substitution pattern on the tetrahydroacridine ring or the length of the diamine chain, which can significantly affect their biological activity profiles.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride typically follows a nucleophilic substitution reaction pathway. Based on the synthesis of related compounds, the preparation likely involves the reaction between 9-chloro-1,2,3,4-tetrahydroacridine (3a) and ethylenediamine . The 9-chloro-1,2,3,4-tetrahydroacridine can be prepared by reacting 2-aminobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride (POCl₃) .

Detailed Synthesis Procedure

The synthesis procedure can be inferred from similar compounds described in the literature. First, 9-chloro-1,2,3,4-tetrahydroacridine is heated and stirred at 80-90°C until a homogenous solution is obtained. Then, ethylenediamine is added, and the temperature is raised to 125-130°C and maintained until the starting material disappears (typically 2-4 hours) . After cooling, the mixture is poured into 20% sodium hydroxide solution and extracted with dichloromethane. The organic layer is washed with brine and water, dried over sodium sulfate, and evaporated to dryness under reduced pressure. The resulting product is then converted to the dihydrochloride salt using hydrogen chloride.

Purification Methods

The crude product obtained from the synthesis is typically purified using flash chromatography with an appropriate solvent system, such as ethyl acetate/methanol/aqueous ammonia . The purified compound can then be converted to its dihydrochloride salt for enhanced stability and solubility, which is a common practice for amino compounds intended for biological studies.

Physical and Chemical Properties

Physical Characteristics

Based on the properties of similar compounds, N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is likely a crystalline solid, possibly white to yellow in color . The dihydrochloride salt form enhances its water solubility compared to the free base form, making it more suitable for biological assays and potential pharmaceutical applications.

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H-NMR and ¹³C-NMR spectra would show characteristic peaks corresponding to the tetrahydroacridine core and the ethylenediamine chain. For related compounds, NMR analyses are typically performed in deuteriochloroform (CDCl₃) or hexadeuteriodimethylsulfoxide (DMSO-d₆) using tetramethylsilane (TMS) as an internal reference .

Solubility and Stability

Biological Activity and Pharmacology

Cholinesterase Inhibition

Based on the structural similarity to tacrine derivatives, N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is expected to possess significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. Related compounds have shown IC₅₀ values in the low micromolar to nanomolar range for both enzymes . The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Structure-Activity Relationships

The cholinesterase inhibitory activity of tetrahydroacridine derivatives is influenced by various structural features. For similar compounds, it has been observed that the length of the alkyl chain connecting the tetrahydroacridine moiety to the second amine affects their inhibitory potency and selectivity between AChE and BChE . Additionally, substitutions on the tetrahydroacridine ring, such as methoxy groups at position 7, can also modulate the biological activity profile.

Research Findings and Data

Comparative Analysis with Related Compounds

Table 1: Cholinesterase Inhibitory Activity of Selected Tetrahydroacridine Derivatives

| Compound | hAChE IC₅₀ (μM) | hBChE IC₅₀ (μM) | Selectivity (hBChE/hAChE) |

|---|---|---|---|

| 3 | 0.47 ± 0.09 | 10.08 ± 1.68 | 21.4 |

| 10 | 24.96 ± 4.87 | 96.90 ± 16.18 | 3.9 |

| 11 | 5.02 ± 0.98 | 6.02 ± 1.01 | 1.2 |

| 12 | 0.53 ± 0.10 | 1.39 ± 0.23 | 2.6 |

| 13 | 2.04 ± 0.39 | 0.98 ± 0.16 | 0.5 |

| 14 | 0.47 ± 0.09 | 0.11 ± 0.02 | 0.2 |

| 15 | 2.09 ± 0.40 | 0.33 ± 0.05 | 0.2 |

| 16 | 3.47 ± 0.67 | 0.15 ± 0.02 | 0.04 |

| 17 | 1.62 ± 0.31 | 0.26 ± 0.04 | 0.2 |

Note: The compounds listed are related tetrahydroacridine derivatives tested as dihydrochloride salts. IC₅₀ values represent the concentration required to produce 50% inhibition of human acetylcholinesterase (hAChE) or human butyrylcholinesterase (hBChE) .

Mechanistic Insights

The mechanism of action for N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride likely involves binding to the active site of cholinesterase enzymes, preventing them from hydrolyzing acetylcholine. The tetrahydroacridine core typically interacts with the aromatic gorge of the enzyme, while the ethylenediamine group may interact with peripheral anionic sites. This dual binding mode is characteristic of many potent cholinesterase inhibitors and contributes to their high affinity for these enzymes.

Ethylenediamine Component Analysis

Ethylenediamine, a key component of the title compound, is a versatile building block in chemical synthesis and forms a wide range of derivatives. It is a bifunctional molecule with two amino groups, making it an excellent linking agent in the synthesis of heterodimeric compounds . Its ability to act as a bidentate chelating ligand in coordination chemistry also suggests potential for metal-binding properties in the resulting N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride.

Synthetic Applications and Derivatives

Modifications of the Basic Structure

The basic structure of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine can be modified in several ways to create novel derivatives with potentially enhanced properties. These modifications include:

-

Substitution on the tetrahydroacridine ring, particularly at positions 6 and 7

-

Variation in the length of the diamine chain

-

Introduction of additional functional groups on the ethylenediamine moiety

-

Formation of heterodimers by connecting the free amine to other biologically active molecules

Heterodimer Formation

One promising approach in the development of multifunctional compounds is the formation of heterodimers, where the tetrahydroacridine-ethylenediamine compound is linked to another pharmacophore. For example, 7-MEOTA-adamantylamine heterodimers have been synthesized by reacting N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates with 1-adamantyl isothiocyanate to form the corresponding thiourea derivatives . This approach could be applied to N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine to create novel multi-target compounds.

Click Chemistry Applications

The synthesis of tacrine-1,2,3-triazole derivatives, as described in the literature, involves click chemistry, which is a versatile and efficient method for connecting molecular fragments . This approach could be adapted for N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine by introducing an alkyne or azide functionality to enable click reactions with complementary fragments, thereby expanding the diversity of possible derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume